molecular formula C19H20N2O3S B2854509 4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 2224501-67-9

4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B2854509
CAS No.: 2224501-67-9
M. Wt: 356.44
InChI Key: SAZVFOBNAHMKET-UHFFFAOYSA-N
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Description

4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . These methods involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.

For the specific synthesis of this compound, the quinoline derivative is first prepared and then reacted with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, onto the quinoline or benzene rings.

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, including DNA, proteins, and cell membranes . The sulfonamide group can enhance binding affinity and specificity by forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.

    Sulfonamides: Sulfa drugs, such as sulfamethoxazole, contain the sulfonamide group and are used as antibiotics.

Uniqueness

4-ethoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the combination of the quinoline and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-17-11-14(3)18(12-13(17)2)25(22,23)21-16-9-5-7-15-8-6-10-20-19(15)16/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVFOBNAHMKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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